

Authored For: Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methacrylic acid*

Cat. No.: *B1676352*

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This technical guide provides a comprehensive overview of **methacrylic acid**, detailing its chemical identity, physicochemical properties, synthesis methodologies, and significant applications in the pharmaceutical sciences, with a particular focus on its role in advanced drug delivery systems.

Chemical Identity and Nomenclature

Methacrylic acid, a key monomer in the production of a wide range of polymers, is an organic compound with the formula $\text{CH}_2=\text{C}(\text{CH}_3)\text{CO}_2\text{H}$.^[1] It is a carboxylic acid characterized by an acrid, unpleasant odor and is soluble in warm water and miscible with most organic solvents.^[1]^[2]

The standard nomenclature and identification numbers for **methacrylic acid** are summarized in the table below.

Identifier	Value
Preferred IUPAC Name	2-Methylprop-2-enoic acid[1][3]
Other Names	2-Methyl-2-propenoic acid, α -Methacrylic acid[1][4]
CAS Number	79-41-4[1][2]
Molecular Formula	C ₄ H ₆ O ₂ [1][2][5]
Molecular Weight	86.09 g/mol [1][3][5]

Physicochemical Properties

Methacrylic acid is a colorless, viscous liquid or a low-melting solid.[2][5] Its physical and chemical properties are crucial for its handling, storage, and application in various chemical processes.

Property	Value
Appearance	Clear, colorless liquid or solid[5][6][7]
Odor	Pungent, acrid, repulsive[1][2][5]
Density	1.015 g/cm ³ [1]
Melting Point	14 to 16 °C (57 to 61 °F)[1][2]
Boiling Point	161–163 °C (322–325 °F)[1][2]
Flash Point	68-77 °C (154-171 °F)[6][8]
Water Solubility	9.7 g/100 mL (20 °C)[2]
pKa	4.66 (25 °C)[2]
Vapor Pressure	0.7 mmHg (20 °C)[1]

Synthesis of Methacrylic Acid

Industrially, **methacrylic acid** is produced on a large scale primarily as a precursor to its esters, such as methyl methacrylate (MMA), and to poly(methyl methacrylate) (PMMA).^{[1][2]} Several synthetic routes are commercially viable.

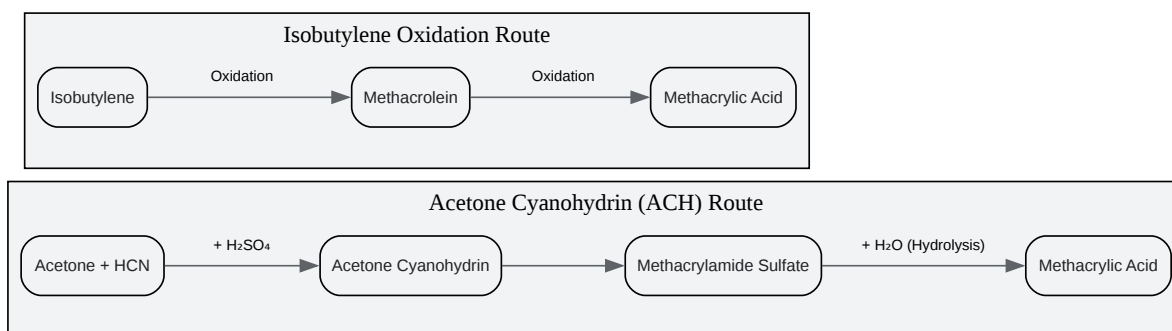
3.1 Acetone Cyanohydrin (ACH) Route This is the most common method for synthesizing **methacrylic acid**.^{[5][9]} The process involves the following key steps:

- **Formation of Acetone Cyanohydrin:** Acetone reacts with hydrogen cyanide to produce acetone cyanohydrin.^{[9][10]}
- **Formation of Methacrylamide Sulfate:** The acetone cyanohydrin is then treated with concentrated sulfuric acid to yield methacrylamide sulfate.^{[5][9]}
- **Hydrolysis:** Finally, the methacrylamide sulfate is hydrolyzed with water to produce **methacrylic acid**.^{[5][9]}

3.2 Isobutylene Oxidation Route Another significant industrial method involves the oxidation of isobutylene.^{[1][10]}

- **First-Stage Oxidation:** Isobutylene is oxidized to methacrolein.
- **Second-Stage Oxidation:** The resulting methacrolein is further oxidized to form **methacrylic acid**.^[10]

The overall workflow for these major industrial synthesis routes can be visualized as follows:



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Figure 1: Industrial Synthesis Routes for **Methacrylic Acid**.

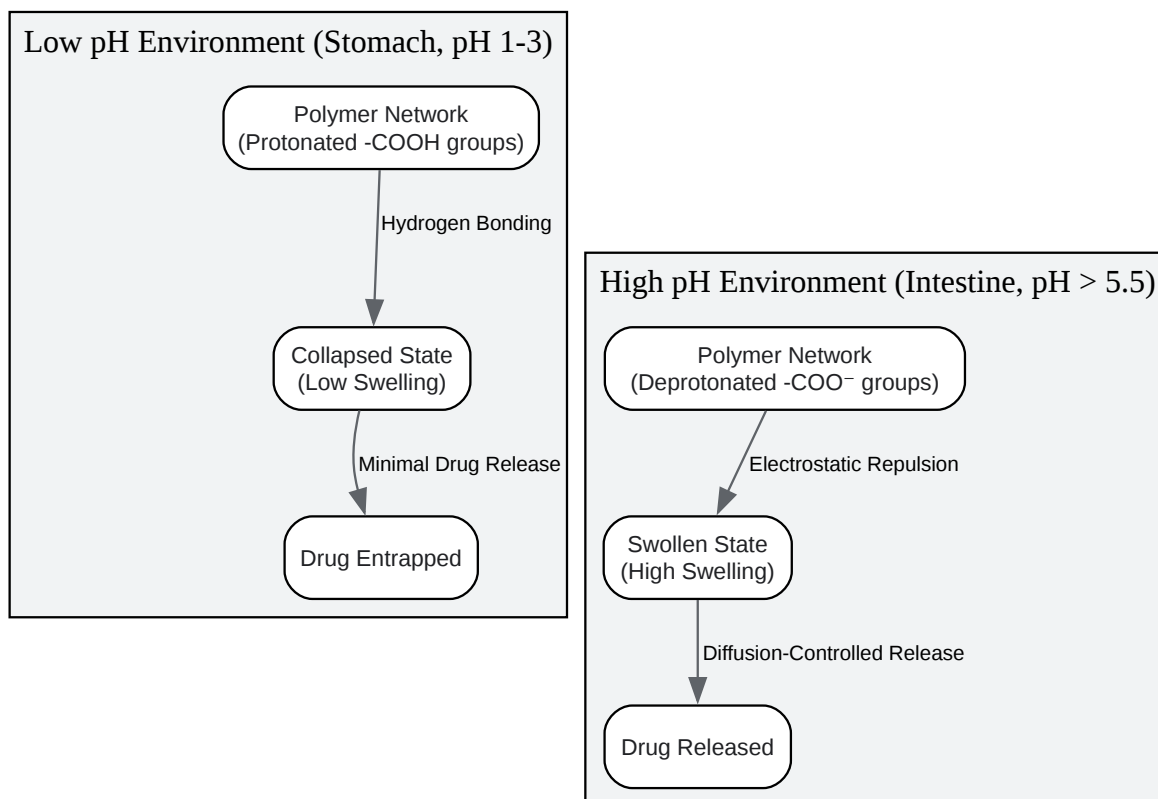
Applications in Drug Development

The carboxylic acid group of **methacrylic acid** provides pH-responsive properties, making its polymers excellent candidates for controlled and targeted drug delivery systems.^{[11][12]} Copolymers of **methacrylic acid** and its esters are widely known under the trade name Eudragit®. These polymers are used to create enteric coatings that protect drugs from the acidic environment of the stomach and allow for their release in the higher pH of the intestines.^{[11][12][13]}

Key Applications:

- Enteric Coatings: Protecting acid-labile drugs and preventing gastric irritation.^{[12][14]}
- Controlled-Release Formulations: Modulating drug release over time to maintain therapeutic concentrations and improve patient compliance.^{[12][14]}
- Colon-Targeted Delivery: Formulations designed to release drugs specifically in the colon for the treatment of local diseases like inflammatory bowel disease.^{[12][13]}
- Hydrogels for Drug Delivery: Cross-linked networks of **methacrylic acid**-based polymers can form hydrogels that swell in response to pH changes, releasing an entrapped drug.

The mechanism of pH-responsive drug release from a **methacrylic acid**-based hydrogel is depicted below.



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Figure 2: pH-Responsive Drug Release Mechanism.

Experimental Protocols

This section outlines typical experimental procedures for the synthesis and characterization of **methacrylic acid**-based copolymers for drug delivery applications.

5.1. Synthesis of **Methacrylic Acid**-co-Butyl Methacrylate Copolymers

This protocol describes the free-radical polymerization of **methacrylic acid** (MAA) with butyl methacrylate (BMA) to create pH-sensitive copolymers.^[7]

- Materials: **Methacrylic acid** (MAA), butyl methacrylate (BMA), tetrahydrofuran (THF) as solvent, and 2,2'-azobisisobutyronitrile (AIBN) as a free-radical initiator.^[7]
- Procedure:
 - Prepare solutions of MAA and BMA in desired molar ratios (e.g., 3:7, 5:5, 7:3) in THF within a polymerization tube.^[7]
 - Add AIBN (typically 0.25% w/v) to the monomer mixture.^[7]
 - Flush the reaction mixture with nitrogen gas for approximately 10 minutes to remove oxygen, which can inhibit polymerization.^[7]
 - Seal the polymerization tube and immerse it in a thermostatic water bath at 65 ± 2 °C for 16 hours.^[7]
 - After the reaction is complete, cool the tube and remove the excess solvent under a vacuum to obtain the copolymer.^[7]

5.2. Characterization of Copolymers

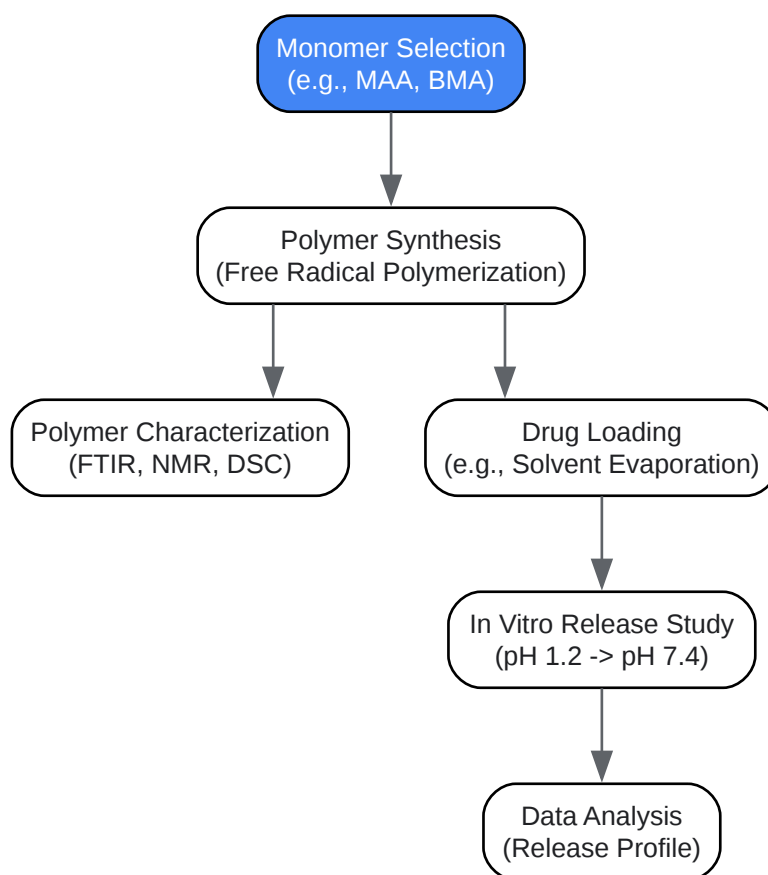
- Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the successful polymerization and incorporation of both monomers into the copolymer chain. Characteristic peaks for the carboxylic acid group of MAA and the ester group of BMA should be identified.
- Nuclear Magnetic Resonance (^1H NMR) Spectroscopy: To determine the monomer composition in the final copolymer by integrating the characteristic proton signals of each monomer unit.^[7]
- Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g) of the amorphous copolymers.^[7]

5.3. In Vitro Drug Release Studies

This protocol evaluates the pH-dependent drug release from microparticles encapsulated with the synthesized copolymer.

- Materials: Synthesized copolymer, a model drug (e.g., aceclofenac), and buffer solutions at different pH values (e.g., pH 1.2 for simulated gastric fluid and pH 6.8 or 7.4 for simulated intestinal fluid).[7]
- Procedure:
 - Prepare drug-loaded microparticles using a suitable method such as oil-in-oil solvent evaporation.[7]
 - Accurately weigh a quantity of microparticles and place them in a dissolution apparatus.
 - Initially, immerse the microparticles in a pH 1.2 buffer for 2 hours to simulate stomach conditions.
 - Subsequently, transfer the microparticles to a pH 6.8 or 7.4 buffer to simulate intestinal conditions.
 - At predetermined time intervals, withdraw samples from the dissolution medium and analyze the drug concentration using a suitable analytical method like UV-Vis spectrophotometry.
 - Plot the cumulative percentage of drug released against time to obtain the drug release profile.

The experimental workflow for developing and testing a pH-sensitive drug delivery system is illustrated below.



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Figure 3: Experimental Workflow for Drug Delivery System Development.

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- To cite this document: BenchChem. [Authored For: Researchers, Scientists, and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676352#methacrylic-acid-iupac-name-and-cas-number]

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